molecular formula C22H31N3O B2382874 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea CAS No. 1797859-95-0

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea

Cat. No.: B2382874
CAS No.: 1797859-95-0
M. Wt: 353.51
InChI Key: SZAFGVVMKPZLKT-UHFFFAOYSA-N
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Description

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a high-purity chemical reagent intended for research applications. This 1,3-disubstituted urea derivative is of significant scientific interest, particularly in medicinal chemistry and pharmacology. Compounds within this class, which feature a bulky adamantane lipophilic fragment, are extensively investigated as potent inhibitors of the human soluble epoxide hydrolase (hsEH) enzyme . Inhibition of hsEH is a promising therapeutic strategy for combating a range of conditions, including kidney diseases, cardiovascular diseases, and diabetes . The unique structure of this compound, combining a rigid adamantane group with a phenylpyrrolidine methyl moiety, is designed to fit the specific geometry of the enzyme's catalytic tunnel, potentially leading to high inhibitory activity . Researchers can utilize this compound as a key scaffold in developing new pharmacological tools or as a reference standard in biochemical assays. This product is sold For Research Use Only. It is strictly not intended for human therapeutic, diagnostic, or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity upon receipt, as no analytical data is provided with the final product. All sales are final.

Properties

IUPAC Name

1-(1-adamantyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O/c26-21(24-22-12-16-9-17(13-22)11-18(10-16)14-22)23-15-20-7-4-8-25(20)19-5-2-1-3-6-19/h1-3,5-6,16-18,20H,4,7-15H2,(H2,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAFGVVMKPZLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)NC34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea typically involves the following steps:

    Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce reactive groups that can further react with other components.

    Synthesis of the Phenylpyrrolidine Moiety: The phenylpyrrolidine component is synthesized separately, often through a series of reactions involving the formation of the pyrrolidine ring and subsequent attachment of the phenyl group.

    Coupling Reaction: The adamantane derivative and the phenylpyrrolidine moiety are coupled together using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea has been studied for its potential as a therapeutic agent. Its unique structure allows for interactions with biological targets, which may lead to significant pharmacological effects.

Anticancer Activity : Research indicates that compounds similar to this one can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of urea can exhibit antiproliferative effects against various cancer cell lines such as A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). The half-maximal inhibitory concentration (IC50) values for these compounds suggest significant efficacy:

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibHCT-1162.25 ± 0.71

These results indicate the potential of this compound as a lead for developing new anticancer agents .

Materials Science

The rigid structure of the adamantane core makes this compound a candidate for applications in materials science. Its thermal stability and mechanical properties can be harnessed in developing novel materials for various industrial applications.

Biological Studies

The compound can serve as a probe in biological studies to investigate molecular pathways and interactions due to its ability to bind to specific targets. Its structural characteristics enable it to modulate biological activities effectively.

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of urea derivatives in oncology:

  • Synthesis and Evaluation : A series of urea derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Results indicated significant effects on cell growth inhibition .
  • Biological Activity Analysis : Another study focused on the interaction of similar compounds with key signaling pathways involved in cell growth and survival .

These findings highlight the compound's potential as a therapeutic agent in cancer treatment and underscore the importance of further research into its applications.

Mechanism of Action

The mechanism of action of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea involves its interaction with molecular targets such as enzymes or receptors. The adamantane core provides a rigid scaffold that can enhance binding affinity, while the phenylpyrrolidine moiety can interact with specific sites on the target molecule. This dual interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Activity

Key structural analogs and their biological activities are summarized below:

Compound Name Substituents Biological Activity Key Data Source
Target Compound 1-Adamantyl, (1-phenylpyrrolidin-2-yl)methyl Not explicitly reported (likely sEH or antimicrobial) N/A N/A
1-Adamantyl-3-(3,4-dichlorophenyl)urea (3l) 1-Adamantyl, 3,4-dichlorophenyl Antimicrobial (94.5% inhibition of A. baumannii) IC₅₀: Not reported; LC-MS: m/z 405.10
1-(1-Adamantyl)-3-(5-(thiophen-2-yl)oxadiazolyl)urea (40) 1-Adamantyl, heteroaryl (oxadiazole-thiophene) Anti-tuberculosis Yield: 42.4%; Mp: 211–213°C
1-Adamantyl-3-(piperazinylphenyl)urea (16a, 24a) 1-Adamantyl, piperazine-phenyl Soluble epoxide hydrolase (sEH) inhibition IC₅₀: Not reported; Synthesized via Pd/C catalysis
AUDA (12-(3-adamantyl-ureido)-dodecanoic acid) 1-Adamantyl, carboxylic acid chain sEH inhibition Widely used as a reference sEH inhibitor

Key Observations :

  • Antimicrobial Activity : Compound 3l (1-adamantyl-3,4-dichlorophenylurea) demonstrates selective inhibition of A. baumannii, attributed to the lipophilic adamantane and electron-withdrawing Cl groups enhancing membrane penetration .
  • Anti-Tuberculosis Activity : Heteroaryl-substituted adamantyl ureas (e.g., compound 40 ) show moderate activity, likely due to the oxadiazole-thiophene moiety improving target engagement .
  • Enzyme Inhibition: Piperazino-substituted derivatives (e.g., 16a) and AUDA are potent sEH inhibitors, with AUDA’s carboxylic acid enhancing solubility and binding affinity .

Physicochemical Properties

Lipophilicity (LogP), molecular weight (MW), and solubility are critical for bioavailability:

Compound Name MW (g/mol) Calculated LogP Solubility Notes
Target Compound ~425 ~4.2 (estimated) Low (adamantane core) Similar to other adamantyl ureas
3l 404.09 4.5 Low (chlorophenyl) LC-MS confirmed purity
AUDA 420.56 3.8 Moderate (carboxylic acid) Enhanced solubility vs. non-polar analogs
  • Lipinski’s Rule Compliance : Most adamantyl ureas violate Lipinski’s rules (MW >500 or LogP >5), limiting oral bioavailability. Exceptions include smaller derivatives like 3l (MW 404.09) .

Biological Activity

The compound 1-((3s,5s,7s)-adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea is a derivative of adamantane, a bicyclic compound known for its unique structural properties and biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Research indicates that compounds like this compound may act through several mechanisms:

  • Inhibition of Cancer Cell Proliferation : The urea moiety is known to enhance interactions with various biological targets, potentially leading to antiproliferative effects in cancer cells.
  • Modulation of Signaling Pathways : The compound may influence key signaling pathways involved in cell growth and survival, such as the Raf/MEK/ERK pathway.

Antiproliferative Effects

A study evaluating the antiproliferative activity of similar urea derivatives demonstrated significant effects against various cancer cell lines including A549 (lung cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer) . The half-maximal inhibitory concentration (IC50) values were reported as follows:

CompoundCell LineIC50 (μM)
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
SorafenibA5492.12 ± 0.18
1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaHCT-1163.90 ± 0.33
SorafenibHCT-1162.25 ± 0.71

These results suggest that the compound could serve as a potential lead in the development of new anticancer agents.

Structure–Activity Relationships (SAR)

The biological activity of urea derivatives often correlates with their structural characteristics. In the case of this compound:

  • Hydrogen Bonding : The urea nitrogen and oxygen can form hydrogen bonds with target proteins, enhancing binding affinity.
  • Substituent Effects : Variations in substituents on the pyrrolidine or phenyl rings can significantly alter biological activity.

Case Studies

  • In Vitro Studies : Various studies have shown that derivatives similar to this compound exhibit significant cytotoxicity against multiple cancer cell lines .
  • Molecular Docking Studies : Molecular docking simulations have indicated that the compound can effectively bind to BRAF kinase, suggesting its potential role as a BRAF inhibitor . This highlights its relevance in targeted cancer therapies.

Q & A

Q. How can the synthesis of 1-((3s,5s,7s)-Adamantan-1-yl)-3-((1-phenylpyrrolidin-2-yl)methyl)urea be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling an adamantyl isocyanate with a substituted pyrrolidine precursor. Key steps include:
  • Reagent Selection : Use 1-adamantyl isocyanate (or its derivatives) and a pre-synthesized (1-phenylpyrrolidin-2-yl)methylamine.
  • Solvent Optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions (e.g., nitrogen atmosphere) to minimize side reactions .
  • Catalysts : Tertiary amines like DIPEA (diisopropylethylamine) improve coupling efficiency .
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) achieves >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400-600 MHz) identifies adamantyl protons (δ 1.5–2.2 ppm) and pyrrolidine/phenyl group signals (δ 6.5–7.5 ppm). ¹³C NMR confirms urea carbonyl resonance (~δ 155–160 ppm) .
  • Mass Spectrometry : High-resolution MS (ESI or EI) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction resolves adamantane and pyrrolidine spatial arrangements .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents on the adamantyl and pyrrolidine moieties?

  • Methodological Answer :
  • Variable Substituent Libraries : Synthesize analogs with modified adamantyl groups (e.g., 2-adamantyl) or substituted pyrrolidines (e.g., fluorophenyl, methylpiperazine). Use parallel synthesis to generate a diverse library .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition for kinases or proteases). For example:
  • Measure IC₅₀ values in enzymatic assays (e.g., fluorescence-based ADP-Glo™ kinase assays).
  • Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
  • Data Correlation : Use multivariate analysis (e.g., 3D-QSAR) to link substituent properties (logP, steric bulk) to activity .

Q. How should researchers resolve contradictions in biological activity data across different experimental models?

  • Methodological Answer :
  • Cross-Model Validation : Compare results from in vitro (cell-free enzymatic assays), ex vivo (primary cells), and in vivo (rodent models) systems. For example:
  • If a compound shows strong enzyme inhibition in vitro but weak efficacy in vivo, assess pharmacokinetic parameters (e.g., bioavailability, metabolic stability) .
  • Mechanistic Profiling : Use CRISPR-Cas9 knockouts or RNAi to confirm target engagement in complex models .
  • Statistical Rigor : Apply ANOVA or Bayesian analysis to differentiate experimental noise from true biological variability .

Q. What strategies can be employed to study the compound’s mechanism of action when targeting membrane-bound receptors?

  • Methodological Answer :
  • Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity (Kd) to purified receptors .
  • Cellular Imaging : Confocal microscopy with fluorescently tagged compounds (e.g., BODIPY-labeled analogs) localizes target engagement in live cells .
  • Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes to receptor crystal structures (e.g., PDB IDs) .

Q. How can in silico modeling improve the prediction of metabolic stability for this compound?

  • Methodological Answer :
  • Metabolite Prediction : Tools like MetaSite or GLORYx identify likely metabolic hotspots (e.g., CYP450 oxidation of adamantane or pyrrolidine).
  • ADME Profiling : SwissADME predicts permeability (LogP), solubility (LogS), and P-glycoprotein substrate potential.
  • Validation : Compare predictions with experimental data from liver microsomal assays or hepatocyte stability tests .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in enzyme inhibition studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀, Hill slope, and maximal efficacy.
  • Error Weighting : Assign weights inversely proportional to variance to improve model accuracy.
  • Replicates : Use n ≥ 3 technical replicates and ≥2 biological replicates to ensure reproducibility .

Q. How should researchers address discrepancies between computational docking predictions and experimental binding data?

  • Methodological Answer :
  • Force Field Refinement : Adjust parameters in docking software (e.g., AMBER or CHARMM) to better reflect solvent effects or protein flexibility.
  • Ensemble Docking : Use multiple receptor conformations (e.g., from molecular dynamics simulations) to account for induced-fit binding.
  • Experimental Validation : Validate top poses via mutagenesis (e.g., alanine scanning of predicted binding residues) .

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